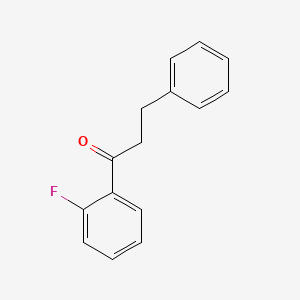

2'-氟-3-苯基丙基苯甲酮

描述

The compound "2'-Fluoro-3-phenylpropiophenone" is not directly mentioned in the provided papers. However, the papers discuss various fluorinated aromatic compounds and their properties, which can be related to the general class of compounds that "2'-Fluoro-3-phenylpropiophenone" belongs to. Fluorinated compounds are known for their unique properties, such as increased stability and altered electronic characteristics, which make them valuable in different fields, including pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of fluorinated compounds can involve various strategies, including direct fluorination, the use of fluorinated building blocks, and biocatalytic methods. For instance, the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid demonstrates the potential for creating fluorinated compounds using environmentally friendly methods . Although the synthesis of "2'-Fluoro-3-phenylpropiophenone" is not detailed, similar strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. Fluorine's high electronegativity can affect the distribution of electron density within the molecule, as seen in the study of oligo-2-[(4-fluorophenyl) imino methylene] phenol, where the electron-withdrawing nature of the fluoroaryl groups was noted . The crystallographic studies of various fluorinated compounds also provide insights into how fluorine atoms can influence molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

Fluorinated compounds can participate in a variety of chemical reactions. For example, the use of (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a chiral resolution reagent indicates that fluorinated epoxides can undergo regioselective ring-opening reactions with amines . Similarly, the reactivity of fluorinated phenols in acidic conditions has been studied using NMR spectroscopy, showing that protonation predominantly occurs on the oxygen atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. The introduction of fluorine can lead to changes in acidity, boiling and melting points, and solubility. For example, the fluorogenic reagent 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate demonstrates good stability in both acidic and basic solutions, which is a desirable property for analytical applications . The optoelectronic properties of highly fluorinated materials, such as those with perfluorophenyl substituents, show smaller HOMO-LUMO gaps, which are significant for applications in electronics and photonics .

科学研究应用

聚合物合成和表征

2'-氟-3-苯基丙基苯甲酮和相关化合物已用于各种聚合物的合成和表征。例如,肖等人(2003)探讨了氟化酞嗪酮单体及其聚合物的合成,重点介绍了它们在工程塑料和膜材料中的潜力,因为它们具有优异的热性能和在常见非质子溶剂中的良好溶解性 (肖等人,2003).

光波导材料

某些衍生自氟化化合物(如 2'-氟-3-苯基丙基苯甲酮)的聚合物显示出作为光波导材料的潜力。肖等人研究的这些聚合物的折射率表明它们在该领域的适用性 (肖等人,2003).

生物催化合成

如刘等人(2022)所证明的,可以使用生物催化方法合成含氟化合物,如 2'-氟-3-苯基丙基苯甲酮。他们使用大肠杆菌合成了 2-氟-3-羟基丙酸,突出了生物催化程序的环境和安全优势 (刘等人,2022).

液晶显示应用

结构上类似于 2'-氟-3-苯基丙基苯甲酮的化合物因其在液晶显示器 (LCD) 中的潜力而受到研究。赫格德等人(2013)报道了可以促进向列液晶优异光配向的材料,这对于 LCD 性能至关重要 (赫格德等人,2013).

光子和电子材料

氟化化合物,包括与 2'-氟-3-苯基丙基苯甲酮相关的化合物,因其在光子和电子材料中的应用而受到探索。任等人(2009)对它们的电致发光特性(如 HOMO-LUMO 间隙)的研究表明它们在先进材料应用中的潜力。合成的带有全氟苯基取代基的二噻吩[3,2-b:2',3'-d]磷杂蒽表现出显着的光电特性,这对于电子和光子器件至关重要 (任等人,2009).

有机含氟聚合物的合成

李等人(2015)由苯酚和六氟丙酮合成了 2-(4-羟基苯基)-1,1,1,3,3,3-六氟丙醇,证明了氟化化合物在制造含氟材料中的潜力。这些材料在合成各种有机含氟聚合物中具有应用 (李等人,2015).

氟在药物化学中的作用

虽然明确排除了药物使用和剂量信息,但氟在药物化学中的作用仍然很重要。氟化化合物,如 2'-氟-3-苯基丙基苯甲酮的衍生物,通常在为医疗应用设计合成分子中发挥至关重要的作用。正如各种研究中所强调的,氟的引入可以赋予化合物新的功能和更好的性能 (和久井等人,2004);(刘等人,2022).

属性

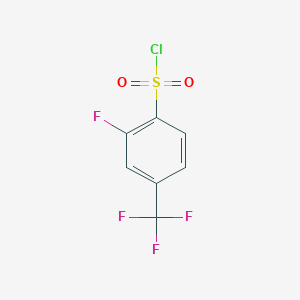

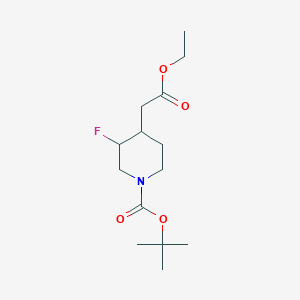

IUPAC Name |

1-(2-fluorophenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSARBDSTQJVYRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643985 | |

| Record name | 1-(2-Fluorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Fluoro-3-phenylpropiophenone | |

CAS RN |

898764-48-2 | |

| Record name | 1-(2-Fluorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

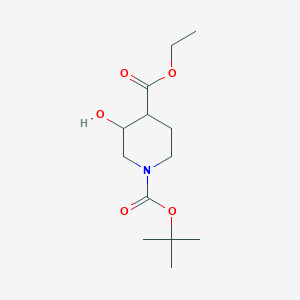

![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)